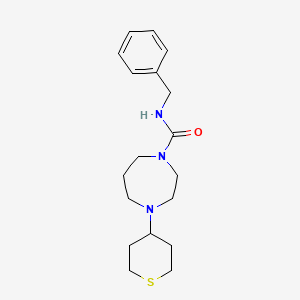

![molecular formula C14H10ClFN4OS B6428655 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide CAS No. 2034381-15-0](/img/structure/B6428655.png)

2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group attached to a thiophene ring via a triazole ring. The benzamide moiety is substituted with chloro and fluoro groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific bonds between them. The presence of the benzamide, triazole, and thiophene rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the benzamide group might undergo hydrolysis, the triazole ring might participate in click reactions, and the thiophene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide group and the halogen atoms might affect its solubility, while the aromatic rings might contribute to its stability .Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research might focus on exploring the biological activity of this compound, developing more efficient synthesis methods, or investigating its potential uses .

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus, like this one, have been reported to possess a wide range of therapeutic properties . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Compounds with a thiophene nucleus have been found to interact with various targets depending on their specific therapeutic properties . For instance, they can inhibit kinases, modulate estrogen receptors, or exhibit anti-microbial properties .

Biochemical Pathways

Compounds with a thiophene nucleus have been found to affect a variety of biochemical pathways depending on their specific therapeutic properties . For instance, they can inhibit the synthesis of certain proteins, modulate the activity of certain enzymes, or interfere with the replication of certain microorganisms .

Pharmacokinetics

Compounds with a thiophene nucleus are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect their bioavailability and distribution within the body.

Result of Action

Compounds with a thiophene nucleus have been found to have a wide range of effects depending on their specific therapeutic properties . For instance, they can inhibit the growth of certain cells, modulate the activity of certain receptors, or exhibit anti-oxidant properties .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the action of compounds with a thiophene nucleus .

Biochemical Analysis

Biochemical Properties

2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes . Additionally, the compound may bind to specific receptors on cell surfaces, altering their activity and downstream signaling.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Changes in gene expression induced by this compound can lead to altered protein synthesis and metabolic activity, impacting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. This compound may also interact with DNA or RNA, influencing gene expression by modulating transcription or translation processes . These molecular interactions are critical for understanding its therapeutic potential and side effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that the compound remains stable under specific conditions but may degrade under others, affecting its efficacy . Long-term exposure to the compound can lead to cumulative effects on cellular function, which are essential for evaluating its potential as a therapeutic agent.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for its therapeutic efficacy and safety.

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4OS/c15-12-6-9(16)3-4-11(12)14(21)17-7-10-8-20(19-18-10)13-2-1-5-22-13/h1-6,8H,7H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGRTHGFNMMNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)

![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)

![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6428615.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methylpyrazine-2-carboxamide](/img/structure/B6428618.png)

![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6428633.png)

![4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6428637.png)

![6-fluoro-4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6428641.png)

![3,5-dimethyl-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B6428645.png)

![1-methyl-2-oxo-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B6428654.png)

![6-(propan-2-yloxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B6428658.png)